methyl N-[4-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]carbamate
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Overview
Description
methyl N-[4-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]carbamate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiomorpholine ring, an oxane ring, and a carbamate group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of thiomorpholine with oxane derivatives under controlled conditions to form the thiomorpholin-4-yloxane intermediate. This intermediate is then reacted with methylsulfamoyl chloride and phenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl N-[4-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
methyl N-[4-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[4-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-thiomorpholin-4-yl-benzenesulfonamide
- 1-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide
Uniqueness
methyl N-[4-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]carbamate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiomorpholine and oxane rings, coupled with the carbamate group, make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl N-[4-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S2/c1-25-17(22)20-15-2-4-16(5-3-15)28(23,24)19-14-18(6-10-26-11-7-18)21-8-12-27-13-9-21/h2-5,19H,6-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMGPCOPOLESLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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